

A Technical Guide to 4-Hydroxybenzylamine Hydrobromide for Research & Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybenzylamine
hydrobromide

Cat. No.: B1271429

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Introduction: 4-Hydroxybenzylamine, and its hydrobromide salt, serves as a crucial intermediate and foundational building block in modern pharmaceutical and chemical synthesis.[1] Characterized by an aromatic ring substituted with both a hydroxyl and an aminomethyl group, its structure offers versatile reactivity for creating complex molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the procurement, properties, and experimental application of **4-Hydroxybenzylamine hydrobromide**. Its primary applications are in the synthesis of therapeutic agents, particularly those for neurological conditions, as well as in the development of agrochemicals and specialized dyes.[1][2]

Physicochemical and Technical Data

Sourcing a chemical for research begins with its precise identification and understanding its physical properties. 4-Hydroxybenzylamine is commonly available as a free base or as a hydrobromide salt, the latter often being preferred for its improved stability and handling characteristics.

Property	Data	Source(s)
Chemical Name	4-Hydroxybenzylamine hydrobromide	[3] [4] [5]
4-(Aminomethyl)phenol hydrobromide	[4] [5]	
CAS Number	90430-14-1	[3] [4] [5]
Parent CAS (Free Base)	696-60-6	[6] [7] [8]
Molecular Formula	C ₇ H ₁₀ BrNO	[3] [5]
Molecular Weight	204.06 g/mol	[3] [5]
Melting Point	200-203 °C	[4]
Appearance	Solid	
Storage Conditions	Room Temperature, Sealed in Dry	[4] [7]

Procurement for Research Purposes

4-Hydroxybenzylamine hydrobromide is available from various global suppliers that cater to the research and development community. When purchasing, researchers should verify the purity and request a Certificate of Analysis (CoA). The following table summarizes a selection of commercially available sources. Note that availability and product specifications are subject to change.

Supplier	Purity/Grade	Available Quantities (Example)	Notes
Sigma-Aldrich (Merck)	≥98%	Custom Synthesis	Provides detailed safety and handling data.
Amerigo Scientific	Research Grade	Inquire	Distributor for life science research.[3]
Biosynth	Research Grade	Inquire	Specifies "Strictly for Research Purposes only." [6]
SynQuest Laboratories	97%	5 g, 25 g	Listed via aggregator LookChem.[4]
CymitQuimica	≥98%	100 mg	Distributes for Apollo Scientific.[9]
BLD Pharm	Research Grade	Inquire	Provides GHS and safety information.[7]

Disclaimer: This table is for informational purposes only. Researchers must comply with all institutional and governmental regulations regarding the procurement of chemical reagents.

Experimental Protocols & Synthesis

4-Hydroxybenzylamine is a versatile synthetic intermediate. Below are detailed protocols for its synthesis and subsequent use in a macrocyclization reaction, as documented in scientific literature.

Protocol 1: Synthesis via Reductive Amination

This common method produces 4-Hydroxybenzylamine (the free base) from 4-hydroxybenzaldehyde.

Methodology:

- To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in methanol (45 mL), add Raney nickel (3 g) and a 7N aqueous ammonia solution (45 mL).[\[10\]](#)
- Stir the resulting solution under a hydrogen atmosphere (1 atm) at room temperature for 21 hours.[\[10\]](#)
- Following the reaction, filter the solution through a Celite pad to carefully remove the Raney nickel catalyst.[\[10\]](#)
- Concentrate the filtrate under reduced pressure to yield 4-aminomethyl-phenol (4-Hydroxybenzylamine) as a solid.[\[10\]](#)

Protocol 2: Synthesis via Demethylation

This patented method synthesizes various hydroxybenzylamines from their methoxy precursors using hydrobromic acid.

Methodology:

- Add 970.9 g (3.0 mol) of 25% hydrobromic acid to a 1 L reactor equipped with a stirrer, thermometer, and dropping funnel.[\[11\]](#)
- While stirring, add 103.7 g (0.7558 mol) of 4-methoxybenzylamine dropwise into the reactor.[\[11\]](#)
- Heat the mixture to facilitate the demethylation reaction, typically monitoring the reaction progress by assessing the disappearance of the starting material.
- After cooling, neutralize the solution by adding a pre-cooled aqueous sodium hydroxide solution (e.g., 30% w/w) until the initial precipitate dissolves completely.[\[11\]](#)
- Wash the aqueous phase with a non-polar solvent like benzene or toluene to remove organic impurities.[\[11\]](#)
- Adjust the pH of the aqueous phase to 9-10 using hydrochloric acid under ice-water cooling to precipitate the product.[\[11\]](#)

- Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-hydroxybenzylamine.[\[11\]](#)

Protocol 3: Application in Azacyclophane Synthesis

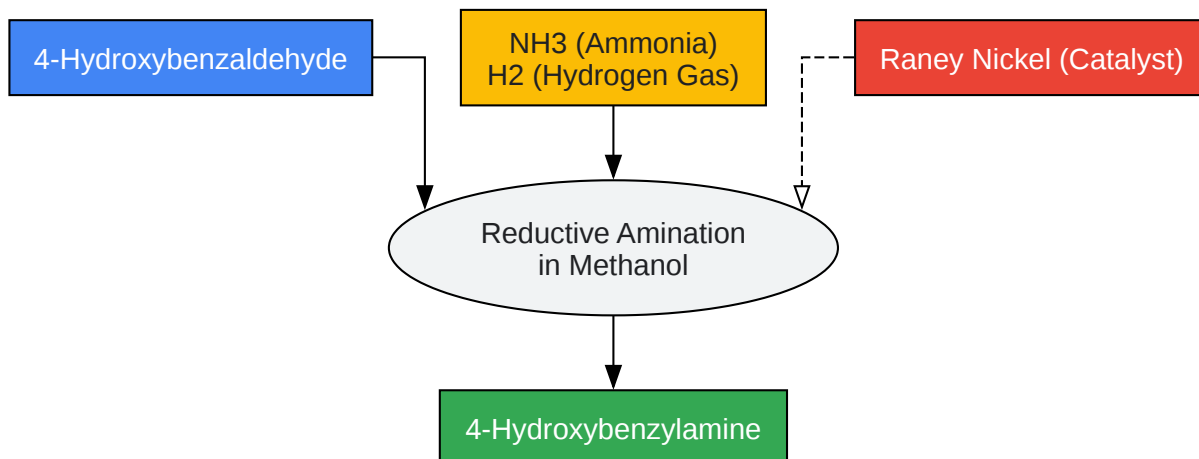
This protocol demonstrates the use of 4-Hydroxybenzylamine in a hydrogen bond-assisted macrocyclization reaction.

Methodology:

- Prepare a solution of 4-hydroxybenzylamine (500 mg, 4 mmol) in a suitable solvent (10 mL), such as ethanol or dioxane.[\[12\]](#)
- Add formaldehyde (5 mL, 37% aqueous solution) to the solution.[\[12\]](#)
- Keep the mixture at room temperature for 24 hours without stirring to allow the reaction to proceed.[\[12\]](#)
- Add distilled water (15 mL) to the mixture.
- Extract the product using dichloromethane (3 x 5 mL).[\[12\]](#)
- Wash the combined organic phases with water (3 x 5 mL), dry over anhydrous sodium sulphate, and concentrate to isolate the resulting azacyclophane product.[\[12\]](#)

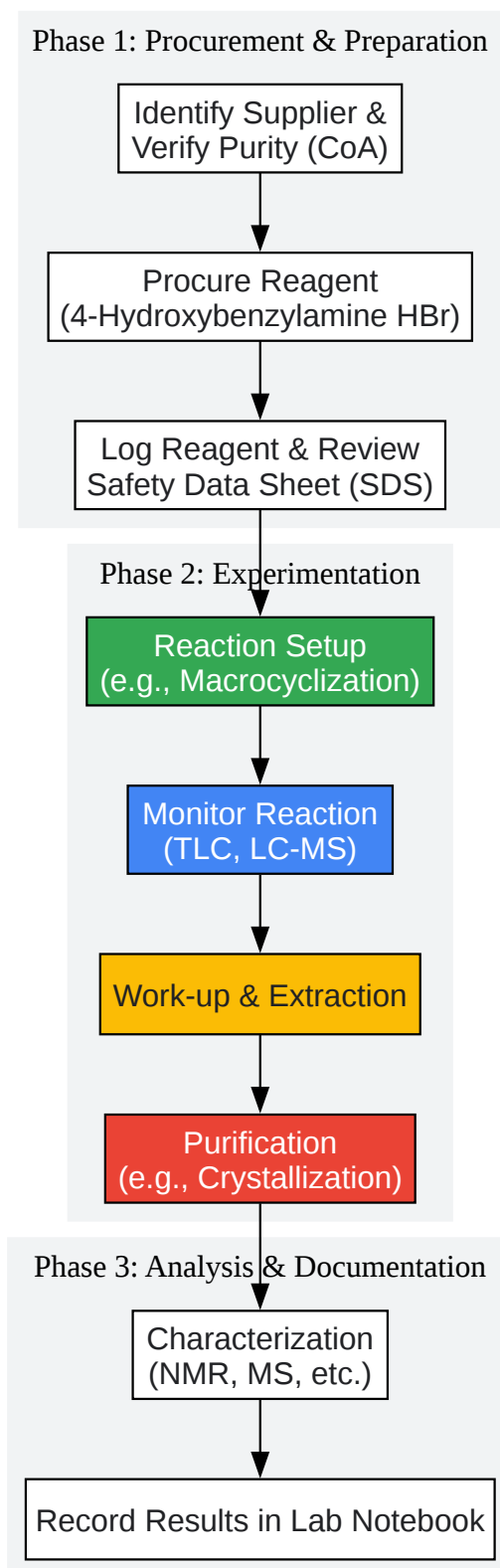
Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of chemical and logical processes.



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Caption: Synthesis pathway for 4-Hydroxybenzylamine via reductive amination.



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Caption: General experimental workflow for using a research chemical.

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- To cite this document: BenchChem. [A Technical Guide to 4-Hydroxybenzylamine Hydrobromide for Research & Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271429#4-hydroxybenzylamine-hydrobromide-suppliers-and-purchasing]

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